molecular formula C36H62O9 B1242165 Ginsenoside F1 CAS No. 53963-43-2

Ginsenoside F1

Numéro de catalogue B1242165
Numéro CAS: 53963-43-2
Poids moléculaire: 638.9 g/mol
Clé InChI: XNGXWSFSJIQMNC-FIYORUNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Ginsenoside F1 can be synthesized from more common ginsenoside compounds through enzymatic transformation. Notably, the use of recombinant UDP-glycosyltransferase enzymes from microorganisms such as Bacillus subtilis has been shown to facilitate the synthesis of rare ginsenoside derivatives from F1, enhancing its availability and utility in various applications (Wang et al., 2016). Another approach involves the use of commercial enzymes like Cellulase KN for the efficient transformation of ginsenoside precursors into F1, highlighting the potential for large-scale production (Yu Wang et al., 2015).

Applications De Recherche Scientifique

Neuroprotection contre la toxicité induite par la bêta-amyloïde

Le Ginsenoside F1 a été étudié pour ses effets protecteurs sur le cerveau, en particulier contre la toxicité de la bêta-amyloïde (Aβ), une caractéristique de la maladie d'Alzheimer. Des recherches indiquent que le this compound peut réduire la cytotoxicité induite par l'Aβ et diminuer l'agrégation de l'Aβ dans les lignées cellulaires neuronales. Il semble également augmenter les niveaux de l'enzyme dégradant l'insuline (IDE) et de la neprilysine (NEP), qui sont impliquées dans la dégradation de l'Aβ .

Préservation des télomères et retard du vieillissement cellulaire

Des études ont montré que le this compound peut préserver l'intégrité des télomères, qui est étroitement liée au vieillissement cellulaire et au vieillissement. En restaurant le niveau de TRF2, une protéine qui protège les télomères, le this compound inhibe la réponse aux dommages de l'ADN et améliore la fonction mitochondriale, retardant ainsi l'apparition du vieillissement cellulaire .

Biosynthèse dans des hôtes alternatifs

La faible abondance naturelle du this compound a conduit les chercheurs à explorer sa biosynthèse dans des hôtes alternatifs comme le tabac. En introduisant des gènes d'enzymes spécifiques de Panax notoginseng dans le tabac, les scientifiques ont réussi à construire une voie de biosynthèse pour le this compound, ouvrant ainsi des possibilités de production à grande échelle .

Potentiel thérapeutique pour la dégénérescence des nerfs périphériques

Le this compound a été étudié pour ses effets thérapeutiques sur la dégénérescence des nerfs périphériques. En ciblant les cellules de Schwann, qui sont essentielles pour la fonction et la régénération des nerfs, le this compound peut offrir des avantages protecteurs et aider au traitement des affections associées aux lésions nerveuses .

Propriétés anti-âge

Les propriétés anti-âge du this compound sont liées à sa capacité à maintenir la longueur et l'intégrité des télomères. En protégeant les télomères du raccourcissement, le this compound peut contribuer à un vieillissement plus sain et potentiellement prévenir les maladies dépendantes des télomères généralement associées au vieillissement .

Perméabilité de la barrière hémato-encéphalique

Le this compound a été reconnu pour sa capacité à traverser la barrière hémato-encéphalique, une caractéristique essentielle pour tout agent thérapeutique ciblant les affections cérébrales. Cette caractéristique améliore son potentiel en tant que traitement des maladies neurodégénératives, car elle peut atteindre directement et exercer ses effets dans le cerveau .

Mécanisme D'action

Target of Action

Ginsenoside F1, a metabolite of ginsenoside Rg1, primarily targets the Insulin-Like Growth Factor-1 (IGF-1) and Telomeric Repeat Binding Factor 2 (TRF2) . IGF-1 plays a crucial role in cell growth and development, while TRF2 is essential for maintaining telomere integrity . This compound also interacts with CYP3A4 and CYP2D6 , enzymes involved in drug metabolism .

Mode of Action

This compound enhances the cytotoxic activity of natural killer (NK) cells via the IGF-1-dependent mechanism . It upregulates cytotoxic mediators and activation signals upon stimulation . This compound can effectively restore the level of TRF2, thereby preserving telomere integrity . This restoration leads to the inhibition of the DNA damage response .

Biochemical Pathways

This compound is biosynthesized through the mevalonate (MVA) pathway . It also regulates the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . This compound also affects immune organs, gut flora structure, and systemic inflammatory responses .

Pharmacokinetics

The absorption of this compound is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body .

Result of Action

This compound has been shown to reduce Aβ-induced cytotoxicity by decreasing Aβ aggregation in neuronal cell lines . It also delays cellular senescence by preserving telomere integrity, leading to improvements in mitochondrial function . Furthermore, this compound enhances the function of NK cells, suggesting its potential in NK cell-based immunotherapy .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, the presence of other ginsenosides can affect the bioavailability and efficacy of this compound . Additionally, the age of the organism can influence the effectiveness of this compound in regulating telomere function .

Safety and Hazards

Ginsenoside F1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

Propriétés

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGXWSFSJIQMNC-FIYORUNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968777
Record name Ginsenoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53963-43-2
Record name Ginsenoside F1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53963-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Ginsenoside F1 exert its protective effect against amyloid beta (Aβ) aggregation in Alzheimer's disease?

A1: Studies indicate that this compound reduces Aβ-induced cytotoxicity by increasing the levels of insulin-degrading enzyme (IDE) and neprilysin (NEP), enzymes involved in Aβ degradation. [] This was observed both in vitro, using mouse and human neuroblastoma cell lines, and in vivo, using APP/PS1 double-transgenic Alzheimer's disease mice. []

Q2: Can this compound cross the blood-brain barrier?

A2: Yes, research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis confirmed that this compound can cross the blood-brain barrier within 2 hours after administration. [] This is crucial for its potential therapeutic application in neurological disorders.

Q3: How does this compound affect cholesterol metabolism?

A3: this compound has been shown to protect against hydrogen peroxide-induced cholesterol metabolism disorder in HepG2 cells. [] It appears to achieve this by inhibiting oxygen free radicals, protecting mitochondria, and intervening in the SREBP2/HMGCR pathway to regulate cellular cholesterol anabolism. []

Q4: Does this compound impact natural killer (NK) cell activity?

A4: Research suggests that this compound enhances NK cell cytotoxicity in response to various activating receptors and cancer cells. [] This effect seems to be mediated by insulin-like growth factor (IGF)-1. [] this compound treatment also improved cancer surveillance in mouse models of lymphoma and metastatic melanoma, both of which rely on NK cell activity. []

Q5: What role does this compound play in skin pigmentation?

A5: this compound has demonstrated skin-whitening effects. Studies suggest that it might enhance the production of interleukin 13 (IL‐13) from epidermal γδ T cells. [] IL-13, in turn, reduces melanin synthesis in normal human epidermal melanocytes by suppressing tyrosinase and dopachrome tautomerase (DCT) expression and activity. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C42H72O14, and its molecular weight is 784.99 g/mol.

Q7: Which spectroscopic techniques have been used to characterize this compound?

A7: Researchers have employed various spectroscopic methods to identify and characterize this compound, including fast atom bombardment-mass spectrometry (FAB-MS), infrared spectroscopy (IR), proton-nuclear magnetic resonance (1H-NMR), 13C-NMR, gradient heteronuclear single quantum coherence (gHSQC), and gradient heteronuclear multiple bond coherence (gHMBC). []

Q8: What approaches have been explored to enhance the delivery and bioavailability of this compound?

A8: Nanostructured lipid carriers (NLCs) have shown promise in encapsulating this compound. [] this compound incorporated in NLCs (GF1_NLC) exhibited a small particle size, high encapsulation efficiency, and improved permeability across Caco-2 cell monolayer compared to free this compound. []

Q9: Which analytical techniques are used to quantify this compound?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods like diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS) is widely used for the qualitative and quantitative analysis of this compound in various matrices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.